Propiconazole nitrate

Description

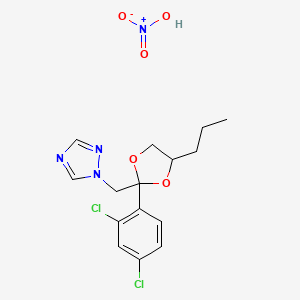

Structure

3D Structure of Parent

Properties

CAS No. |

60207-91-2 |

|---|---|

Molecular Formula |

C15H18Cl2N4O5 |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;nitric acid |

InChI |

InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4) |

InChI Key |

OHCCKHXQYTUYED-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Propiconazole Nitrate: A Comprehensive Technical Guide to its Physicochemical Properties

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propiconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture and has potential applications in materials science and pharmaceuticals.[1][2][3] The formation of a nitrate salt from the propiconazole free base represents a critical step in modifying its physicochemical properties to enhance solubility, stability, and bioavailability, or to serve as a high-purity analytical standard.[4] This guide provides a detailed examination of the core physicochemical properties of propiconazole nitrate, offering both foundational data on the parent molecule and specific insights into its salt form. It outlines authoritative, step-by-step protocols for characterization, explains the scientific rationale behind experimental choices, and presents data in a clear, comparative format to support advanced research and development.

Introduction: The Rationale for Salt Formation

The conversion of an active molecule, such as propiconazole, into a salt form is a fundamental strategy in pharmaceutical and chemical development.[4] The primary driver for this is the manipulation of key physicochemical properties.[4][5] Propiconazole, in its free base form, is a viscous, oily liquid with low water solubility, which can limit its applications in aqueous formulations or as a readily usable analytical standard.[6][][8]

By reacting the basic propiconazole molecule—specifically, one of the nitrogen atoms in the triazole ring—with nitric acid, propiconazole nitrate is formed.[9][10] This process is governed by the pKa difference between the propiconazole's conjugate acid and nitric acid.[5] A pKa difference greater than two to three units generally ensures stable salt formation.[5] This conversion is expected to yield a crystalline solid with significantly altered, and often improved, properties compared to the parent compound.[9][11]

Key Advantages of Propiconazole Nitrate Salt:

-

Enhanced Aqueous Solubility: Nitrate salts are typically highly water-soluble, which can be advantageous for creating aqueous formulations or stock solutions for analytical testing.

-

Improved Handling: Converting the oily free base into a crystalline solid simplifies weighing, handling, and formulation processes.

-

Higher Stability: A stable crystalline lattice can protect the molecule from degradation, potentially increasing shelf life.[11]

-

Purification: Salt formation and subsequent recrystallization is a classic chemical technique for purifying compounds.[10]

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all further physicochemical analysis.

| Property | Value | Source |

| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;nitric acid | [12] |

| CAS Number | 60207-91-2 | [12] |

| Molecular Formula | C15H18Cl2N4O5 | [12] |

| Molecular Weight | 405.2 g/mol | [12] |

| Parent Compound (Propiconazole) | CAS: 60207-90-1, MW: 342.2 g/mol | [1][6] |

Propiconazole possesses two stereogenic centers, resulting in a mixture of four stereoisomers.[13] The nitrate salt is formed by the protonation of one of the basic nitrogen atoms on the triazole ring by nitric acid, forming an ionic bond.

Core Physicochemical Properties

This section details the critical physicochemical parameters of propiconazole and its nitrate salt, providing both established data for the parent molecule and expected characteristics of the salt form.

Acid-Base Properties (pKa)

The pKa is crucial for predicting the behavior of the molecule in different pH environments and is the theoretical basis for salt formation.

-

Propiconazole pKa: The pKa of the conjugate acid of propiconazole is approximately 1.09.[14][15] This indicates that propiconazole is a weak base. Protonation occurs on one of the nitrogen atoms of the triazole ring.[15] At a pH below 3.1, both the neutral and protonated forms coexist, while above this pH, the neutral form predominates.[15]

-

Nitric Acid pKa: Nitric acid is a strong acid with a pKa of approximately -1.4.

-

Rationale for Salt Formation: The significant difference between the pKa of propiconazole's conjugate acid (1.09) and nitric acid (-1.4) strongly favors a complete proton transfer and the formation of a stable ionic salt.[5]

Solubility Profile

Solubility is a paramount property influencing formulation, analytical method development, and bioavailability.

Propiconazole (Free Base): The free base is characterized by low aqueous solubility and high solubility in organic solvents.[1]

| Solvent | Solubility | Source |

| Water (20°C) | 100 - 110 mg/L | [2][][8][16][17] |

| Ethanol | ~10 mg/mL | [6][16] |

| DMSO | ~20 mg/mL | [6][16] |

| Dimethylformamide (DMF) | ~33 mg/mL | [6][16] |

| Acetone, Chloroform, Benzene | Soluble | [8] |

| n-Hexane | 47 g/L | [18] |

Propiconazole Nitrate (Expected Properties): As a salt, propiconazole nitrate is anticipated to exhibit significantly higher solubility in polar solvents, particularly water, compared to the free base. This enhanced solubility is a direct consequence of the ionic nature of the salt, which readily dissociates in polar media. Conversely, its solubility in nonpolar organic solvents is expected to decrease.

Thermal Properties (Melting Point & Stability)

Thermal analysis provides information on the physical state, purity, and stability of the compound.

-

Propiconazole (Free Base): The free base is typically supplied as a yellowish, viscous, neat oil, and thus a distinct melting point is not always reported, or values vary.[6][][14] Some sources indicate a melting point of <25°C.[17][19]

-

Propiconazole Nitrate: A reported melting point for propiconazole nitrate is 133.5 °C .[9] The transition from an oil to a crystalline solid with a defined melting point is a key indicator of successful salt formation and purification. Thermal stability analysis via Thermogravimetric Analysis (TGA) would be essential to determine the onset of decomposition.

Synthesis and Characterization Workflow

The creation and validation of propiconazole nitrate as a new chemical entity or analytical standard requires a systematic workflow.

Caption: Workflow for the synthesis and comprehensive characterization of propiconazole nitrate.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the characterization of propiconazole nitrate.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: An HPLC method is essential for quantifying the purity of the propiconazole nitrate salt and separating it from the free base, starting materials, and potential degradation products. A reverse-phase C18 column is chosen for its ability to retain the moderately nonpolar propiconazole molecule. UV detection is suitable due to the chromophores in the dichlorophenyl ring.

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of propiconazole nitrate reference standard and sample into separate 100 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 (v/v) acetonitrile/water mixture to create 100 µg/mL stock solutions.

-

Prepare working solutions by further dilution as needed.

-

-

Chromatographic Conditions:

-

Instrument: UPLC or HPLC system with UV/PDA detector.

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size (or equivalent).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Ramp to 95% B

-

8-9 min: Hold at 95% B

-

9-10 min: Return to 5% B

-

10-12 min: Equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 220 nm.[20]

-

-

Analysis and Calculation:

-

Inject the standard and sample solutions. Propiconazole typically separates into two peaks corresponding to its diastereomers.[20]

-

Calculate the purity of the sample by comparing the peak area of the propiconazole cation to the total peak area of all components in the chromatogram (Area % method).

-

Protocol: Forced Degradation and Stability Assessment

Causality: Forced degradation studies are critical for establishing the inherent stability of the molecule and for developing a stability-indicating analytical method.[21] By subjecting the propiconazole nitrate to harsh conditions, potential degradation pathways are elucidated.

Caption: Workflow for a forced degradation study of propiconazole nitrate.

Methodology:

-

Acid Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 0.1 M HCl. Heat at 80°C. Withdraw samples at intervals (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C. Withdraw samples at intervals, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix 1 mL of sample stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature in the dark. Sample at intervals and analyze directly.

-

Photolytic Degradation: Expose the solid powder and a solution of the sample to UV (254 nm) and visible light in a photostability chamber. Analyze after a defined period (e.g., 7 days).

-

Thermal Degradation: Store the solid powder and a solution of the sample in an oven at an elevated temperature (e.g., 80°C). Analyze after a defined period.

-

Analysis: Analyze all stressed samples using the validated HPLC method (Protocol 5.1). The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main propiconazole peaks.

Expected Stability: Propiconazole is generally stable in acidic and alkaline media but may be unstable at high temperatures and incompatible with strong oxidizing agents.[][17][21] The nitrate salt form is expected to exhibit similar degradation pathways.

Conclusion

The conversion of propiconazole to its nitrate salt provides a crystalline solid with distinct physicochemical properties, most notably a defined melting point and anticipated higher aqueous solubility. This technical guide has outlined the rationale, structural basis, and key properties of propiconazole nitrate. The detailed protocols for HPLC-based purity analysis and forced degradation studies provide a robust framework for scientists to fully characterize this salt form, ensuring its suitability for use as an analytical standard or in the development of new formulations. This comprehensive approach, grounded in established scientific principles, enables reliable and reproducible research in the fields of agricultural science, drug development, and analytical chemistry.

References

-

What Are The Properties And Usage of Propiconazole. (2024, June 12). Agrogreat. Retrieved from [Link]

-

Propiconazole. (n.d.). Agro-care Chemical. Retrieved from [Link]

-

Propiconazole. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Analytical method for [Propiconazole, and its degradates...]. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Propiconazole. (2022, October 17). ChemBK. Retrieved from [Link]

-

Pernak, J., et al. (2014). Known triazole fungicides - new tricks. RSC Advances. Retrieved from [Link]

-

PROPICONAZOLE (160) EXPLANATION. (1994). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Twohig, M., & O'Leary, M. (n.d.). Sample Profiling of Pesticide Formulations Using UV and MS Detection for Component Identification. Waters Corporation. Retrieved from [Link]

-

Propiconazole nitrate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Propiconazole (Ref: CGA 64250). (2026, February 25). AERU, University of Hertfordshire. Retrieved from [Link]

-

SAFETY DATA SHEET: PROPICONAZOLE 1.3 ME T&O. (2015, February 15). Quali-Pro. Retrieved from [Link]

-

Propiconazole. (n.d.). Wikipedia. Retrieved from [Link]

- Process method for synthesizing propiconazole. (2021). Google Patents.

-

PROPICONAZOLE (160). (2007). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Zhang, H., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. Retrieved from [Link]

-

Manufacturing method of proPiconazole. (n.d.). Scribd. Retrieved from [Link]

-

Development and validation of an SPME-GC method for a degradation kinetics study of propiconazole I, propiconazole II and tebuconazole in blueberries. (2017, April 7). ResearchGate. Retrieved from [Link]

-

SAFETY DATA SHEET: Primeraone Propiconazole 14.3. (n.d.). GreenLife Supply. Retrieved from [Link]

-

Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2024, January 28). PubMed. Retrieved from [Link]

-

Bighash, M., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link]

-

Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2024, January 28). National Center for Biotechnology Information. Retrieved from [Link]

-

Propiconazole 122101 Summary of Analytical Chemistry and Residue Data. (n.d.). Regulations.gov. Retrieved from [Link]

-

Synthesis of Propiconazole Intermediate 1,2-Pentanediol. (2014). China/Asia On Demand (CAOD). Retrieved from [Link]

-

Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2024, January 28). Korea Science. Retrieved from [Link]

-

SAFETY DATA SHEET: PROPICONAZOLE TECHNICAL. (n.d.). NACL Industries. Retrieved from [Link]

-

PROPICONAZOLE. (2024, June 2). Indofil. Retrieved from [Link]

-

Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. (n.d.). DESWATER. Retrieved from [Link]

-

PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. (2021, February 4). Google APIs. Retrieved from [Link]

-

Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved from [Link]

-

Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. Retrieved from [Link]

-

Propiconazole - Toxicity, Datasheet, Application, Company Profiles, Technology. (n.d.). PrimaryInfo. Retrieved from [Link]

-

Elder, D. P., & Holm, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Heart. Retrieved from [Link]

-

Propiconazole – chemical structure. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. What Are The Properties And Usage of Propiconazole [agrogreat.com]

- 2. Propiconazole - Wikipedia [en.wikipedia.org]

- 3. w.primaryinfo.com [w.primaryinfo.com]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Propiconazole [agrocarechem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. CN113444077A - Process method for synthesizing propiconazole - Google Patents [patents.google.com]

- 11. storage.googleapis.com [storage.googleapis.com]

- 12. Propiconazole nitrate | C15H18Cl2N4O5 | CID 12622518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Propiconazole (Ref: CGA 64250) [sitem.herts.ac.uk]

- 14. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fao.org [fao.org]

- 16. Propiconazole CAS#: 60207-90-1 [m.chemicalbook.com]

- 17. chembk.com [chembk.com]

- 18. indofil.com [indofil.com]

- 19. 60207-90-1 CAS MSDS (Propiconazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 20. lcms.cz [lcms.cz]

- 21. greenlifesupply.com [greenlifesupply.com]

Whitepaper: Physicochemical Dynamics and pH-Dependent Stability of Propiconazole Nitrate

Executive Summary

Propiconazole nitrate is a broad-spectrum triazole derivative utilized extensively in agricultural, veterinary, and pharmaceutical applications. As a Senior Application Scientist, a common pitfall I observe in stability-indicating assays is the misinterpretation of physical precipitation as chemical degradation. While the core propiconazole molecule exhibits robust hydrolytic stability, its nitrate salt form introduces complex, pH-dependent solubility and speciation dynamics. This technical guide provides an in-depth mechanistic analysis of propiconazole nitrate across varying pH conditions, detailing its speciation, degradation kinetics under advanced oxidation, and the formulation strategies required to mitigate pH-induced instability.

Physicochemical Profiling & pH-Dependent Speciation

The structural core of propiconazole contains a 1,2,4-triazole ring, which functions as a weak base. The nitrate salt is synthesized by protonating this triazole nitrogen. The critical inflection point for this molecule is its pKa, which is approximately 3.1[1].

Understanding the causality behind its behavior requires looking at this pKa threshold:

-

Acidic Conditions (pH < 3.1): The molecule exists predominantly in its protonated form. This ionization significantly enhances its aqueous solubility, making the nitrate salt highly soluble in gastric fluids or strongly acidic formulation buffers.

-

Neutral to Alkaline Conditions (pH > 3.1): The molecule undergoes deprotonation, reverting to its neutral free-base form[1]. The neutral species is highly lipophilic and exhibits poor aqueous solubility (approximately 0.1 g/L at 20°C).

Consequently, what appears as "loss of active ingredient" in neutral or alkaline aqueous formulations is almost always physical precipitation. True hydrolytic degradation of the propiconazole backbone is exceptionally rare under standard environmental conditions; the molecule is hydrolytically stable across a broad pH range of 1 to 13[2].

Caption: Propiconazole nitrate speciation and formulation pathways across varying pH environments.

Advanced Oxidation and pH-Mediated Degradation Kinetics

While hydrolytically stable in the dark, propiconazole is susceptible to degradation via Advanced Oxidation Processes (AOPs), such as UV photolysis combined with hydrogen peroxide (UV/H2O2). The degradation kinetics strictly follow a pseudo-first-order model[3].

The efficiency of this degradation is highly pH-dependent due to the behavior of hydroxyl radicals (•OH):

-

Neutral pH (Optimal): The highest removal rates are observed under neutral conditions, where the generation and lifespan of •OH radicals are maximized, leading to ring cleavage and hydroxylation[3].

-

Alkaline pH: Excess hydroxide ions in highly alkaline environments act as radical scavengers, prematurely quenching •OH radicals and significantly reducing the degradation rate of the propiconazole neutral base[3].

-

Acidic pH: At lower pH, the protonated triazole ring alters the electron density of the molecule, slightly reducing its reactivity with electrophilic radicals compared to the neutral form[3].

Formulation Engineering: Overcoming pH Limitations

To harness the efficacy of propiconazole nitrate at physiological pH (where it would normally precipitate), advanced formulation engineering is required. Field-proven strategies include:

-

Cyclodextrin Complexation: Encapsulating propiconazole nitrate within β-cyclodextrin (β-CD) or its derivatives masks the lipophilic free base. For example, the MXP-4509 experimental complex utilizes this host-guest inclusion to maintain the drug in a stable, water-soluble state at neutral pH, enabling injectable veterinary and pharmaceutical applications[4].

-

Bioadhesive Polymer Matrices: In the development of oromucosal tablets, the local microenvironmental pH dictates drug release and mucosal irritation. Formulations utilizing polymers like Carbopol often yield highly acidic microenvironments due to water absorption and the dissociation of the nitrate salt. Incorporating alkaline buffers into the polymer matrix is essential to neutralize the surface pH, preventing tissue irritation while maintaining drug solubility[5].

Quantitative Data Summary

The following table synthesizes the physicochemical behavior and stability metrics of propiconazole nitrate across the pH spectrum.

| Parameter | pH 2.0 (Acidic) | pH 7.0 (Neutral) | pH 10.0 (Alkaline) |

| Dominant Species | Protonated Triazole | Neutral Free Base | Neutral Free Base |

| Aqueous Solubility | High (>10 mg/mL) | Low (~0.1 mg/mL) | Low (~0.1 mg/mL) |

| Hydrolytic Stability | Stable (No cleavage) | Stable (No cleavage) | Stable (No cleavage) |

| UV/H2O2 Degradation | Moderate | Maximum (Optimal •OH) | Reduced (Radical scavenging) |

| Primary Formulation Risk | Mucosal/Tissue Irritation | Physical Precipitation | Physical Precipitation |

Self-Validating Experimental Protocol: pH-Stability & Precipitation Assay

To accurately determine the stability of propiconazole nitrate, researchers must employ a self-validating workflow that differentiates between chemical degradation and physical precipitation. This is achieved through a mass-balance approach using centrifugation and pellet-redissolution.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare standard pharmacopeial buffers at pH 1.2, 4.5, 6.8, and 9.0. Verify pH using a calibrated potentiometer.

-

Stock Solution Preparation: Dissolve the propiconazole nitrate reference standard in HPLC-grade methanol to a concentration of 1 mg/mL. Causality: Methanol ensures complete solubilization of the stock without initiating pH-dependent speciation prior to the assay.

-

Spiking & Incubation: Spike 100 µL of the stock solution into 9.9 mL of each buffer (final concentration: 10 µg/mL; final methanol: 1% v/v). Causality: Keeping methanol at or below 1% prevents co-solvent effects from artificially inflating aqueous solubility. Incubate in amber vials at 25°C and 40°C to prevent photolysis.

-

Phase Separation (The Self-Validating Step): At intervals (0, 2, 24, 48 hours), extract 1 mL aliquots and centrifuge at 15,000 x g for 10 minutes.

-

Supernatant Analysis: Analyze directly via HPLC to quantify the soluble fraction.

-

Pellet Redissolution: Redissolve any visible or invisible pellet in 1 mL of methanol and analyze. Causality: If the sum of the supernatant and pellet matches the initial concentration (mass balance), the loss of signal in the aqueous phase is definitively proven to be physical precipitation, not chemical degradation.

-

-

HPLC-DAD/MS Quantification: Analyze samples using a C18 reverse-phase column, utilizing a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Monitor absorbance at 220 nm.

Caption: Self-validating experimental workflow differentiating chemical degradation from precipitation.

References

-

Title: Propiconazole - ECHA Source: europa.eu URL: 2

-

Title: 787 PROPICONAZOLE (160) Source: fao.org URL: 1

-

Title: Propiconazole degradation and its toxicity removal during UV/H2O2 and UV photolysis processes - PubMed Source: nih.gov URL: 3

-

Title: Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy - MDPI Source: mdpi.com URL: 4

-

Title: The influence of different polymers on the pharmaco-technological characteristics of propiconazole nitrate bioadhesive oromucosal tablets - ResearchGate Source: researchgate.net URL: 5

Sources

An In-depth Technical Guide to the Toxicological Profile and Safe Handling of Propiconazole Nitrate

Foreword: Navigating the Toxicological Landscape of Propiconazole

Propiconazole, a widely utilized triazole fungicide, stands as a critical tool in modern agriculture for protecting a variety of crops from fungal pathogens.[1][2] Its efficacy lies in its systemic action, which provides both preventative and curative protection.[3] This guide provides an in-depth toxicological profile of propiconazole, with a specific clarification on the "propiconazole nitrate" entity. While most toxicological data pertains to the parent propiconazole molecule (CAS 60207-90-1), propiconazole nitrate (CAS 60207-91-2) is understood to be the nitric acid salt of propiconazole.[4] The toxicological properties are therefore primarily dictated by the systemic effects of the propiconazole moiety upon absorption. This document is structured to provide researchers and professionals with the critical data and procedural insights necessary for safe and informed handling in a laboratory setting.

Physicochemical and Chemical Identity

Understanding the fundamental properties of a compound is the bedrock of a sound toxicological assessment. Propiconazole is a systemic fungicide belonging to the triazole class, first developed in 1979.[2][5] It exists as a mixture of four stereoisomers.[2][6][7]

| Property | Value | Source(s) |

| Chemical Name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | [5][8] |

| Molecular Formula | C15H17Cl2N3O2 (Propiconazole) C15H18Cl2N4O5 (Propiconazole Nitrate) | [3][4][9] |

| Molecular Weight | 342.22 g/mol (Propiconazole) 405.2 g/mol (Propiconazole Nitrate) | [3][4] |

| Appearance | Yellowish, viscous liquid | [9][10] |

| Solubility | Water: 100-110 mg/L. Highly soluble in organic solvents like methanol and acetone. | [3][5][10] |

| Vapor Pressure | 4.2 x 10⁻⁷ mm Hg | [10] |

| Log Kow (Octanol-Water) | 3.72 | [6][9][10] |

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Propiconazole's fungicidal activity is rooted in its targeted disruption of fungal cell membrane integrity. It is classified as a demethylation inhibitor (DMI).[2][3] The primary mechanism involves the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[11] The inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.[2] While highly specific to the fungal enzyme, the potential for off-target effects on mammalian cytochrome P450 enzymes is a key consideration in its toxicological assessment.[1]

Caption: Mechanism of action of propiconazole via inhibition of sterol 14α-demethylase.

Toxicokinetics: Absorption, Metabolism, and Excretion

The disposition of propiconazole in mammalian systems has been extensively studied.

-

Absorption and Distribution: Propiconazole is rapidly absorbed following oral administration in animal models.[12][13] After absorption, the highest concentrations of residues are typically found in the liver, blood, and kidneys.[13]

-

Metabolism: The compound undergoes extensive metabolism. The primary metabolic pathways involve oxidation of the propyl side chain, hydroxylation of the phenyl and triazole rings, and cleavage of the dioxolane ring.[13] These metabolic transformations are designed to increase the water solubility of the compound, facilitating its excretion. Studies indicate that propiconazole can induce drug-metabolizing enzymes in the liver of rodents.[13]

-

Excretion: Elimination is relatively rapid and occurs primarily through the bile and feces, with a smaller portion excreted in the urine.[12][13] Notably, unchanged propiconazole is not found in the urine, indicating complete metabolic processing before elimination.[13]

Comprehensive Toxicological Profile

The toxicological profile of propiconazole has been established through a battery of standardized tests. The liver is consistently identified as the primary target organ for toxicity in rodents.[14]

Acute Toxicity

Propiconazole exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation routes.[12][14]

| Endpoint | Species | Value | Classification/Result | Source(s) |

| Oral LD50 | Rat | 550 - 1517 mg/kg bw | Harmful if swallowed (GHS Category 4) | [9][14][15] |

| Dermal LD50 | Rat | >4000 - >5000 mg/kg bw | Low dermal toxicity | [6][9][14][15] |

| Inhalation LC50 | Rat | >5 mg/L air (4 hours) | Low inhalation toxicity | [6][14][15] |

| Eye Irritation | Rabbit | Not an irritant / Minimal irritant | Does not require classification for eye irritation. | [9][12][13][14][15] |

| Skin Irritation | Rabbit | Not an irritant / Mild irritant | Does not require classification for skin irritation. | [9][12][14][15] |

| Skin Sensitization | Guinea Pig | Sensitizer | May cause an allergic skin reaction (GHS Category 1) | [6][12][14][15] |

Repeated Dose and Organ-Specific Toxicity

Sub-chronic and chronic exposure studies have consistently identified the liver as the primary target organ.[14] Observed effects include increased liver weights and histopathological changes such as hepatocyte vacuolation and hypertrophy.[16] In dogs, the pituitary gland has been noted as a potential target organ.[12]

Genotoxicity and Carcinogenicity

Propiconazole has been evaluated in a standard battery of genotoxicity tests and is considered not to be genotoxic or mutagenic.[14]

Regarding carcinogenicity, long-term studies have shown that propiconazole can induce liver tumors in male mice, but not in female mice or rats. This effect occurred at high doses that also caused significant liver toxicity.[16] The mechanism is considered to be non-genotoxic and related to liver enzyme induction and cellular proliferation, similar to phenobarbital.[16] Consequently, regulatory bodies have concluded that propiconazole is a threshold carcinogen, and liver tumors are not expected at exposure levels that do not cause liver toxicity.[16] It is often classified as a "possible human carcinogen".[16]

Reproductive and Developmental Toxicity

Propiconazole is classified as toxic for reproduction (Category 1B).[12] Developmental toxicity studies have shown effects such as decreased litter size and pup viability at high doses that also produced maternal toxicity.[12] Evidence also suggests potential endocrine-disrupting properties, specifically as an aromatase inhibitor, which warrants further investigation.[12]

Deconstructing the Safety Data Sheet (SDS) for Laboratory Use

The SDS is the primary document for communicating the hazards of a chemical. Researchers must be proficient in interpreting its sections to ensure safe handling.

| SDS Section | Interpretation and Key Actions for Propiconazole Nitrate |

| 2. Hazards Identification | Signal Word: Danger. Hazard Statements: Harmful if swallowed (H302), May cause an allergic skin reaction (H317), May damage fertility or the unborn child (H360), Very toxic to aquatic life with long lasting effects (H410). |

| 4. First-Aid Measures | Ingestion: Call a poison center or doctor. Rinse mouth. Do not induce vomiting.[8] Skin Contact: Remove contaminated clothing immediately. Wash skin with plenty of soap and water. Seek medical attention if irritation or rash occurs. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Call an ophthalmologist. |

| 7. Handling and Storage | Obtain special instructions before use. Avoid breathing mist or vapors and avoid contact with skin and eyes.[17] Wash hands thoroughly after handling. Store in a locked, well-ventilated area away from incompatible materials like oxidizing agents.[8] |

| 8. Exposure Controls/PPE | Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[17] |

| 10. Stability and Reactivity | The material is generally stable.[8] Avoid strong oxidizing agents and acids.[8][15] Hazardous decomposition products upon combustion may include hydrogen chloride and oxides of nitrogen.[15] |

Experimental Workflow: In Vitro Cytotoxicity Assessment

A crucial step in toxicological profiling is determining a compound's potential to cause cell death. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

Protocol: MTT Assay for Propiconazole Cytotoxicity in HepG2 Cells

-

Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media and conditions until they reach approximately 80% confluency.

-

Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of propiconazole nitrate in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final test concentrations.

-

Dosing: Remove the old media from the cells and replace it with media containing the various concentrations of propiconazole nitrate. Include a vehicle control (solvent only) and a negative control (media only).

-

Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Caption: A streamlined workflow for assessing in vitro cytotoxicity using the MTT assay.

Conclusion and Recommendations

Propiconazole is a fungicide with a well-characterized toxicological profile. It demonstrates moderate acute oral toxicity and is a skin sensitizer. The primary organ of concern following repeated exposure is the liver. While it has been shown to cause liver tumors in male mice at high doses, it is not considered genotoxic, and the risk to humans at relevant exposure levels is low. However, its classification as a reproductive toxicant necessitates stringent handling procedures.

For laboratory professionals, a thorough understanding and adherence to the guidelines outlined in the Safety Data Sheet are paramount. The use of appropriate engineering controls (fume hood) and personal protective equipment is mandatory to minimize exposure and mitigate the risks of skin sensitization and potential reproductive effects.

References

- ChemicalBook. (2024, January 11). Propiconazole: mammalian toxicity, ecotoxicology and residues.

- Journal of Chemical Health Risks. (2025, April 20). Biochemical and Immunological Effects of Propiconazole at LD50 in Experimental Animals. JCHR, 15(3), 768-772.

- Sigma-Aldrich Inc. (2025, November 6).

- Food and Agriculture Organization of the United Nations. (2016). FAO Specifications and Evaluations for Agricultural Pesticides - PROPICONAZOLE.

- Agrogreat. (2024, June 12). What Are The Properties And Usage of Propiconazole.

- Federal Register. (2012, December 19). Propiconazole; Pesticide Tolerances.

- GSP Crop Science Limited. (2025, April 1).

-

Wikipedia. Propiconazole. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12622518, Propiconazole nitrate. Retrieved from [Link].

- Cayman Chemical. Propiconazole (CGA 64250, CAS Number: 60207-90-1).

- ICA International Chemicals (PTY) Ltd. TOXICOLOGY ASSESSMENT OF PROPICONAZOLE AS AN ACTIVE SUBSTANCE IN THE PLANT PROTECTION PRODUCTS.

- REPAR CORPORATION. (2015, June 1).

- RedEagle International LLC.

- Indofil Industries Limited. (2024, June 2).

- World Health Organization. (1987). 768.

- Primary Information Services.

- Cayman Chemical. Propiconazole-d3 (nitrate) (CAS Number: 2699607-26-4).

- Chen, P. J., et al. (2015). Early life exposure to a rodent carcinogen propiconazole fungicide induces oxidative stress and hepatocarcinogenesis in medaka fish.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 43234, Propiconazole. Retrieved from [Link].

- Nesnow, S., et al. (2008). Cytotoxic effects of propiconazole and its metabolites in mouse and human hepatoma cells and primary mouse hepatocytes. Toxicology in Vitro, 22(6), 1493-1501.

- AERU, University of Hertfordshire. (2026, February 25). Propiconazole (Ref: CGA 64250).

- ResearchGate. Environmental fate of the triazole fungicide propiconazole in a rice-paddy-soil lysimeter.

- Frontiers in Microbiology. Side Effects of Pesticides and Metabolites in Groundwater: Impact on Denitrification.

Sources

- 1. jchr.org [jchr.org]

- 2. Propiconazole - Wikipedia [en.wikipedia.org]

- 3. What Are The Properties And Usage of Propiconazole [agrogreat.com]

- 4. Propiconazole nitrate | C15H18Cl2N4O5 | CID 12622518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. w.primaryinfo.com [w.primaryinfo.com]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. Propiconazole (Ref: CGA 64250) [sitem.herts.ac.uk]

- 8. redeagleinternational.com [redeagleinternational.com]

- 9. indofil.com [indofil.com]

- 10. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Propiconazole: mammalian toxicity, ecotoxicology and residues_Chemicalbook [chemicalbook.com]

- 13. 768. Propiconazole (Pesticide residues in food: 1987 evaluations Part II Toxicology) [inchem.org]

- 14. icaonline.co.za [icaonline.co.za]

- 15. reparcorp.com [reparcorp.com]

- 16. Federal Register :: Propiconazole; Pesticide Tolerances [federalregister.gov]

- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Propiconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis of propiconazole nitrate. Propiconazole is a broad-spectrum triazole fungicide that functions by inhibiting the C14-demethylation of sterols, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes[1][2]. The nitrate salt of propiconazole, often referred to as protonated propiconazole nitrate (PCZH-NO3), has been investigated for its potential in pharmaceutical applications, demonstrating enhanced antifungal activity and lower acute toxicity in some contexts[3]. This guide is structured to provide not only a step-by-step synthetic protocol but also the underlying chemical principles and experimental rationale, ensuring both technical accuracy and practical utility for researchers in drug development and medicinal chemistry. The synthesis is presented in two main stages: the preparation of the propiconazole free base and its subsequent conversion to the nitrate salt.

Introduction: The Rationale for Propiconazole Nitrate

Propiconazole itself is a viscous, yellowish liquid with low water solubility[4]. For pharmaceutical applications, particularly in topical or oral formulations, converting the free base into a salt can offer significant advantages. Salt formation can improve a compound's crystallinity, stability, and aqueous solubility, which in turn can enhance its bioavailability[3]. In the case of propiconazole, the triazole moiety contains basic nitrogen atoms that can be protonated by an acid to form a salt[1][5]. The use of nitric acid results in the formation of propiconazole nitrate, a compound that has been the subject of studies involving advanced drug delivery systems, such as inclusion complexes with cyclodextrins, to further improve its properties[6][7].

The synthesis of propiconazole nitrate is a logical extension of the established synthesis of propiconazole, a process that has been well-documented in patent literature[8][9][10]. This guide will first detail a representative synthetic route to the propiconazole free base, followed by a specific protocol for its conversion to the nitrate salt.

Part 1: Synthesis of Propiconazole Free Base

The synthesis of propiconazole is a multi-step process that involves the construction of the dioxolane ring and the subsequent attachment of the triazole group. The overall workflow is depicted in the diagram below.

Caption: Workflow for the synthesis of propiconazole free base.

Experimental Protocol: Propiconazole Free Base

Step 1: Cyclization (Ketalization)

This step involves the formation of a cyclic ketal from 2,4-dichloroacetophenone and 1,2-pentanediol. The reaction is typically catalyzed by an acid and driven to completion by the removal of water.

-

Reagents and Materials:

-

2,4-Dichloroacetophenone

-

1,2-Pentanediol

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Toluene or a similar azeotroping solvent

-

Dean-Stark apparatus

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2,4-dichloroacetophenone (1.0 eq), 1,2-pentanediol (1.1-1.2 eq), and a catalytic amount of p-TSA (0.02-0.05 eq) in toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal intermediate, 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane.

-

Step 2: Bromination

The methyl group of the ketal intermediate is selectively brominated to introduce a leaving group for the subsequent nucleophilic substitution.

-

Reagents and Materials:

-

Crude ketal intermediate from Step 1

-

Bromine (Br₂)

-

Dichloromethane or another suitable inert solvent

-

-

Procedure:

-

Dissolve the crude ketal intermediate in dichloromethane in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add bromine (1.0-1.1 eq) dropwise to the stirred solution. The reaction is exothermic and releases HBr gas, so it should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with a saturated sodium thiosulfate solution to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromide intermediate, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.

-

Step 3: Condensation (N-Alkylation)

The final step is the N-alkylation of 1,2,4-triazole with the bromide intermediate. This is a nucleophilic substitution reaction where the triazole anion displaces the bromide.

-

Reagents and Materials:

-

Crude bromide intermediate from Step 2

-

1,2,4-Triazole

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous dimethylformamide (DMF) or another polar aprotic solvent

-

-

Procedure:

-

In a round-bottom flask, suspend 1,2,4-triazole (1.2-1.5 eq) and potassium carbonate (1.5-2.0 eq) in anhydrous DMF.

-

Heat the suspension to 60-80°C and stir for 30-60 minutes to form the triazole salt in situ.

-

Add the crude bromide intermediate dissolved in a small amount of DMF dropwise to the heated suspension.

-

Maintain the reaction at an elevated temperature (e.g., 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into a large volume of ice water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

The crude propiconazole free base can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Part 2: Synthesis of Propiconazole Nitrate Salt

The conversion of the propiconazole free base to its nitrate salt is a straightforward acid-base reaction. The basic nitrogen atom in the triazole ring is protonated by nitric acid.

Caption: Process for the formation of propiconazole nitrate salt.

Experimental Protocol: Propiconazole Nitrate

Safety Precaution: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reagents and Materials:

-

Purified propiconazole free base

-

Concentrated nitric acid (65-70%)

-

Ethanol or acetone (reagent grade)

-

Diethyl ether (for precipitation/washing)

-

-

Procedure:

-

Dissolve the purified propiconazole free base (1.0 eq) in a minimal amount of ethanol or acetone in a clean, dry flask.

-

In a separate container, carefully dilute concentrated nitric acid (1.0-1.1 eq) with a small amount of the same solvent. Caution: Always add acid to the solvent, not the other way around.

-

Cool the solution of propiconazole free base in an ice bath.

-

Slowly add the diluted nitric acid solution dropwise to the stirred propiconazole solution.

-

A precipitate of propiconazole nitrate should form. If no precipitate forms immediately, continue stirring in the ice bath for 30-60 minutes. The product can also be encouraged to precipitate by the slow addition of a non-polar solvent like diethyl ether.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and residual acid.

-

Dry the propiconazole nitrate product under vacuum to a constant weight.

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: The salt should have a distinct and sharp melting point, which will be different from the free base.

-

NMR Spectroscopy (¹H and ¹³C): Protonation of the triazole ring will cause a downfield shift of the adjacent protons.

-

FT-IR Spectroscopy: Look for the characteristic strong absorption bands of the nitrate ion (NO₃⁻).

-

Elemental Analysis: To confirm the elemental composition of the salt.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| Propiconazole (Free Base) | C₁₅H₁₇Cl₂N₃O₂ | 342.22 | Viscous liquid/solid |

| Propiconazole Nitrate | C₁₅H₁₈Cl₂N₄O₅ | 405.23 | Crystalline solid |

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of propiconazole nitrate. By first synthesizing the propiconazole free base through a well-established three-step process and then converting it to the nitrate salt via a simple acid-base reaction, researchers can reliably produce this compound for further investigation in pharmaceutical and other applications. The provided protocols emphasize safety and include rationales for the chosen procedures, aiming to empower researchers to not only replicate the synthesis but also to adapt it as needed for their specific research goals.

References

- Minea, B., Marangoci, N., Peptanariu, D., et al. (2015). Inclusion complexes of propiconazole nitrate with substituted β-cyclodextrins: the synthesis and in silico and in vitro assessment of their antifungal properties. New Journal of Chemistry, 40(2), 1765-1776.

- BenchChem. (n.d.). Technical Support Center: Synthesis of Azole Antifungal Agents.

- European Patent Office. (2012). New method for producing propiconazole. CN101781290A.

- European Patent Office. (2012).

- European Patent Office. (2008). Preparation of bactericide propiconazole. CN101323612A.

- Lupuleasa, D., et al. (2011). Propiconazole – chemical structure.

- Marangoci, N. L. (n.d.). Inclusion complexes of propiconazole nitrate with substituted β-cyclodextrins: Synthesis, characterization and in silico assessment. ConferenceSeries Ltd.

- Minea, B., et al. (2014). Propiconazole nitrate etalon curve in water.

- Minea, B., et al. (2016). Inclusion complexes of propiconazole nitrate with substituted β-cyclodextrins II: In vitro assessment of antifungal properties.

- Minea, B., et al. (2015). Inclusion complexes of propiconazole nitrate with substituted β-cyclodextrins: the synthesis and in silico and in vitro assessment of their antifungal properties. RSC Publishing.

- NACL Industries. (n.d.).

- National Center for Biotechnology Information. (n.d.). Propiconazole.

- National Center for Biotechnology Information. (n.d.). Propiconazole nitrate.

- Patsnap. (n.d.). Manufacturing method of proPiconazole. Eureka.

- Scribd. (n.d.). ProPiconazole Production Method.

- University of Hertfordshire. (2026). Propiconazole (Ref: CGA 64250). AERU.

- Varganici, C. D., et al. (2022). Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. MDPI.

- World Health Organization. (2007). Propiconazole - JMPR 2005.

- Zhang, X., et al. (2023). Pathogen-microenvironment-responsive and antioxidant-buffered propiconazole nanofungicide for safe and effective fungal disease control. PMC.

- Zidar, N., et al. (2020).

- Zarn, J. A., Brüschweiler, B. J., & Schlatter, J. R. (2003). Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 α-demethylase and aromatase. Environmental Health Perspectives, 111(3), 255–261.

- Indofil. (2024). PROPICONAZOLE.

- Shafiei, M., et al. (2020). Azole antifungal drugs: A review of their mechanism of action and resistance. Journal of Medical Mycology, 30(4), 101021.

- El-Sayed, N. N. E., et al. (2022). Propiconazole Degradation and its Toxicity Removal During Uv/H2o2 and Uv Photolysis Processes. SSRN.

Sources

- 1. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. materialschemistry.chemistryconferences.org [materialschemistry.chemistryconferences.org]

- 3. indofil.com [indofil.com]

- 4. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inclusion complexes of propiconazole nitrate with substituted β-cyclodextrins: the synthesis and in silico and in vitro assessment of their antifungal properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. CN101781290A - New method for producing propiconazole - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. CN101323612A - Preparation of bactericide propiconazole - Google Patents [patents.google.com]

- 10. Propiconazole (Ref: CGA 64250) [sitem.herts.ac.uk]

Application Note: Preparation of Propiconazole Stock Solutions for In Vitro Assays

Authored by: A Senior Application Scientist

Abstract: The reproducibility and accuracy of in vitro toxicological and pharmacological studies are fundamentally dependent on the precise preparation of test compound stock solutions. This document provides a detailed protocol and best-practice guidelines for the preparation, storage, and quality control of propiconazole stock solutions for use in cell-based assays. We address critical aspects such as solvent selection, stability, and the preparation of serial dilutions to ensure consistent experimental outcomes. The methodologies described herein are designed for researchers, scientists, and drug development professionals aiming to achieve high-fidelity data in their in vitro investigations of propiconazole.

Introduction: The Critical Role of Stock Solution Integrity

Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture that functions by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Its potential for off-target effects, including hepatotoxicity and endocrine disruption, has made it a subject of significant interest in toxicological research.[2][3][4][5] Accurate assessment of its biological activity in vitro requires meticulous control over its concentration in the experimental system.

The preparation of a concentrated stock solution is the first and most critical step in this process. It serves to:

-

Enhance Accuracy: Weighing a larger mass of the compound for a concentrated stock minimizes the relative error compared to weighing microgram or milligram quantities for each experiment.[6]

-

Improve Consistency: Using a single, well-characterized stock solution across multiple experiments ensures dose consistency over time.

-

Minimize Solvent Effects: A high-concentration stock allows for minimal volumes to be added to the cell culture medium, thereby reducing the final concentration of the solvent (e.g., DMSO) and its potential confounding effects on the assay.

This guide provides a comprehensive framework for preparing reliable propiconazole stock solutions, moving from the powdered compound to the final working concentrations used in assays.

Compound Profile: Propiconazole

Before any experimental work, a thorough understanding of the test article's chemical and physical properties is essential. This information is typically found on the Certificate of Analysis (CoA) provided by the supplier. While this note refers to "propiconazole nitrate," the vast majority of literature and supplier data pertains to propiconazole free base. The nitrate salt may have slightly different properties, particularly molecular weight and solubility. It is imperative to use the specific molecular weight from the CoA for the exact lot of compound being used.

Table 1: Key Chemical and Physical Properties of Propiconazole

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇Cl₂N₃O₂ | [1][7] |

| Molecular Weight | 342.2 g/mol (Note: Verify for your specific salt form) | [1][7][8] |

| Appearance | Yellowish, viscous liquid or neat oil.[7][9][10] | [7][9][10] |

| Solubility (Organic) | DMSO: ~20-100 mg/mL[2][7] Dimethylformamide (DMF): ~33 mg/mL[7] Ethanol: ~10 mg/mL[7] | [2][7] |

| Solubility (Aqueous) | Sparingly soluble.[7] Water solubility is reported as 100-110 mg/L.[8][11] For assays, it is recommended to first dissolve in an organic solvent like DMSO before diluting in aqueous media.[7] | [7][8][11] |

| Storage (Neat) | Stable for ≥4 years at -20°C.[7] | [7] |

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of propiconazole due to its high dissolving power and compatibility with most in vitro assays at low final concentrations (<0.5%).[2][7]

Materials and Reagents

-

Propiconazole nitrate (or base) solid

-

Anhydrous, sterile-filtered DMSO (Hygroscopic DMSO can impact solubility[2])

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Pre-Protocol Calculations

The fundamental formula for calculating the required mass for a molar stock solution is:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock in 1 mL:

-

Concentration = 10 mM = 0.01 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 342.2 g/mol (use the value for your specific compound)

Mass (mg) = (0.01 mol/L) * (0.001 L) * (342.2 g/mol ) * (1000 mg/g) = 3.422 mg

Step-by-Step Procedure

-

Preparation: Allow the propiconazole container and the anhydrous DMSO to equilibrate to room temperature before opening to prevent water condensation.

-

Weighing: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 3.422 mg) of propiconazole into a sterile microcentrifuge tube or vial. Record the exact mass.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the propiconazole.

-

Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.

-

Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

Storage: Store the primary stock solution as detailed in Section 5.

Workflow for In Vitro Assays: From Primary Stock to Working Solutions

A primary stock is never added directly to cells. It is serially diluted to create intermediate stocks and, finally, the working solutions that are added to the assay plates. This multi-step process ensures accuracy and minimizes pipetting errors.

Figure 1. Workflow from solid propiconazole to final assay concentration.

Protocol: Serial Dilution for a 96-Well Plate Assay

This protocol describes preparing a range of working concentrations for treating cells. In vitro studies have examined propiconazole in ranges from 20-100 µg/mL (~58-292 µM) to 0-400 µM.[12][13][14][15]

Objective: To achieve final assay concentrations of 0, 1, 5, 10, and 20 µM. Assume the final volume in each well is 200 µL and that you will add 20 µL of a 10X working solution.

-

Prepare 10X Working Solutions:

-

The required concentrations of the 10X working solutions will be 0, 10, 50, 100, and 200 µM.

-

Label five sterile tubes accordingly.

-

Perform a serial dilution from your 10 mM primary stock into complete cell culture medium. For example, to make the 200 µM solution, you could dilute the 10 mM stock 1:50 (e.g., 2 µL of 10 mM stock into 98 µL of medium). Use this 200 µM solution to prepare the lower concentrations.

-

-

Vehicle Control: The "0 µM" tube is the vehicle control. Prepare it by adding the same amount of DMSO to the medium as is present in the highest concentration working solution to ensure any observed effects are not due to the solvent.

-

Cell Plating: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight. The volume per well should be 180 µL.

-

Dosing: Add 20 µL of each 10X working solution (and the vehicle control) to the appropriate wells containing 180 µL of medium. This brings the final volume to 200 µL and dilutes the working solution 1:10 to the final desired concentration.

-

Incubation: Return the plate to the incubator for the desired exposure time.

Quality Control, Storage, and Stability

Maintaining the integrity of the stock solution over time is essential for long-term study reproducibility.

Quality Control

-

Visual Inspection: Before each use, warm the stock solution to room temperature and visually inspect for any signs of precipitation or crystallization. If observed, warm the vial gently (e.g., in a 37°C water bath) and vortex until fully redissolved.

-

Solvent Purity: Always use high-purity, anhydrous solvents to prevent compound degradation or precipitation.[2]

Storage and Handling

Proper storage minimizes degradation from light, temperature fluctuations, and oxidation.

Table 2: Recommended Storage Conditions for Propiconazole Solutions

| Solution Type | Solvent | Storage Temp. | Duration | Key Considerations | Source(s) |

| Primary Stock | DMSO, DMF | -20°C or -80°C | Months to Years | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use amber or light-blocking vials. A stock in DMSO is stable for 1 month at -20°C or 6 months at -80°C. | [2][16][17] |

| Aqueous Solutions | Culture Media | 2-8°C | < 24 hours | Propiconazole is sparingly soluble and unstable in aqueous buffers.[7] Always prepare fresh from the primary stock immediately before use. | [7] |

Conclusion

The reliability of in vitro data is built upon a foundation of meticulous and reproducible laboratory practices. For a compound like propiconazole, where precise dose-response relationships are critical for toxicological assessment, the preparation of accurate and stable stock solutions cannot be overstated. By following the detailed protocols and understanding the rationale behind each step—from selecting the right solvent to implementing proper storage and handling—researchers can significantly enhance the quality and integrity of their experimental results. Always consult the supplier's Certificate of Analysis and Safety Data Sheet for lot-specific information before beginning any work.

References

- (PDF) IN VITRO TOXICITY SCREENING OF TRIAZOLE FUNGICIDE PROPICONAZOLE. (2016).

-

Chen, P. J., Moore, T., & Nesnow, S. (2008). Cytotoxic effects of propiconazole and its metabolites in mouse and human hepatoma cells and primary mouse hepatocytes. Toxicology in Vitro, 22(6), 1476-83. [Link]

-

Satapute, P. P., & Kaliwal, B. B. (2015). IN VITRO TOXICITY SCREENING OF TRIAZOLE FUNGICIDE PROPICONAZOLE. International Journal of Recent Scientific Research, 6(9), 6525-6528. [Link]

-

Chen, P. J., Moore, T., & Nesnow, S. (2008). Cytotoxic effects of propiconazole and its metabolites in mouse and human hepatoma cells and primary mouse hepatocytes. ResearchGate. [Link]

-

Zhang, Q., et al. (2024). Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole. Journal of Agricultural and Food Chemistry. [Link]

-

What Are The Properties And Usage of Propiconazole. (2024). Agrogreat. [Link]

-

Stock Solutions. Cold Spring Harbor Protocols. [Link]

-

Preparing Stock Solutions. PhytoTech Labs. [Link]

-

SAFETY DATA SHEET PROPICONAZOLE TECHNICAL. NACL Industries. [Link]

-

PROPICONAZOLE Safety Data Sheet. (2024). Indofil. [Link]

-

FAO Specifications and Evaluations for Agricultural Pesticides - PROPICONAZOLE. (2019). Food and Agriculture Organization of the United Nations. [Link]

-

More, A. T., & Sarkate, P. S. (2023). Study the impact of propiconazole, azoxystrobin, and difenoconazole on the growth inhibition of plant pathogenic fungi through In-vitro condition. The Pharma Innovation Journal, 12(9), 114-118. [Link]

-

Lee, J. S., et al. (2021). In Vitro and In Vivo Study on the Toxic Effects of Propiconazole Fungicide in the Pathogenesis of Liver Fibrosis. Antioxidants (Basel), 10(7), 1083. [Link]

-

Propiconazole | C15H17Cl2N3O2. PubChem. [Link]

-

Zhang, Q., et al. (2024). Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole. PubMed. [Link]

-

Lee, H., et al. (2025). Propiconazole-Induced Testis Damage and MAPK-Mediated Apoptosis and Autophagy in Germ Cells. MDPI. [Link]

-

Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

-

Preparation of Stock Solutions. Enfanos. [Link]

-

Propiconazole. Agro-care Chemical. [Link]

-

Propiconazole (Ref: CGA 64250). AERU - University of Hertfordshire. [Link]

-

Analytical method for Propiconazole and its degradates. Environmental Protection Agency. [Link]

Sources

- 1. What Are The Properties And Usage of Propiconazole [agrogreat.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Vitro and In Vivo Study on the Toxic Effects of Propiconazole Fungicide in the Pathogenesis of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. naclind.com [naclind.com]

- 9. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Propiconazole (Ref: CGA 64250) [sitem.herts.ac.uk]

- 11. Propiconazole [agrocarechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic effects of propiconazole and its metabolites in mouse and human hepatoma cells and primary mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. enfanos.com [enfanos.com]

Enhancing Propiconazole Nitrate Delivery: Advanced Formulation Strategies

Introduction: The Challenge of Propiconazole Nitrate Delivery

Propiconazole is a broad-spectrum triazole fungicide widely utilized in agriculture and horticulture for the prevention and treatment of a variety of fungal diseases.[1][2][3] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, thereby disrupting fungal growth and proliferation.[1][2][4][5] Propiconazole nitrate, a salt form of the active ingredient, presents unique formulation challenges due to its physicochemical properties, including low aqueous solubility.[1][6][7] This poor solubility can lead to suboptimal bioavailability, reduced efficacy, and the potential for environmental runoff.[8][9] To overcome these limitations, advanced formulation strategies are essential to enhance the delivery and therapeutic performance of propiconazole nitrate.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals focused on developing next-generation formulations of propiconazole nitrate. We will explore various nano-based delivery systems designed to improve solubility, increase bioavailability, and provide controlled release of the active pharmaceutical ingredient (API).

Rationale for Advanced Formulation Approaches

The primary obstacle in formulating propiconazole nitrate is its hydrophobic nature.[1] Traditional formulations often rely on high concentrations of organic solvents, which can pose environmental and safety concerns.[9] Advanced formulation strategies, particularly those leveraging nanotechnology, offer a promising alternative by encapsulating the API in carrier systems that enhance its dispersion in aqueous environments and facilitate its transport to the target site.[10][11][12] These approaches include nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

The core advantages of these nanoformulations include:

-

Enhanced Solubility and Bioavailability: By encapsulating the poorly soluble drug, these systems can improve its dissolution and subsequent absorption.[8][9][11]

-

Controlled and Sustained Release: Polymeric and lipid-based carriers can be engineered to release the active ingredient over an extended period, reducing the frequency of application and minimizing environmental exposure.[10][13][14]

-

Improved Stability: Encapsulation can protect the API from premature degradation by environmental factors such as UV light and hydrolysis.[10][14]

-

Targeted Delivery: Surface modification of nanoparticles can potentially enable targeted delivery to specific plant tissues or fungal pathogens.

Formulation Strategies and Protocols

This section details the preparation of three distinct nanoformulations for propiconazole nitrate: nanoemulsions, solid lipid nanoparticles, and polymeric nanoparticles. Each protocol is designed to be a self-validating system, with explanations for key experimental choices.

Propiconazole Nitrate-Loaded Nanoemulsion

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm.[15][16] They offer a high surface area for drug release and can enhance the penetration of the API through biological membranes.[15][17][18]

Causality behind Experimental Choices:

-

Oil Phase Selection: The choice of oil is critical for solubilizing the lipophilic propiconazole nitrate. Oleic acid is selected here due to its high solubilizing capacity for many poorly water-soluble drugs and its role as a penetration enhancer.[16]

-

Surfactant and Co-surfactant (S_mix) Selection: A combination of a non-ionic surfactant (e.g., Tween 80) and a co-surfactant (e.g., PEG 400) is used to reduce the interfacial tension between the oil and water phases, leading to the spontaneous formation of fine droplets.[15][19] The ratio of surfactant to co-surfactant is optimized to achieve the smallest and most stable nanoemulsion droplets.

Experimental Workflow for Nanoemulsion Formulation:

Caption: Workflow for Propiconazole Nitrate Nanoemulsion Formulation.

Protocol: Preparation of Propiconazole Nitrate Nanoemulsion

-

Screening of Excipients:

-

Determine the solubility of propiconazole nitrate in various oils (e.g., oleic acid, isopropyl myristate, coconut oil) and surfactants/co-surfactants (e.g., Tween 80, PEG 400, ethanol) to select the most suitable components.[19]

-

-

Construction of Pseudo-Ternary Phase Diagram:

-

Prepare various ratios of the selected oil, surfactant, and co-surfactant.

-

Titrate each mixture with water and observe the formation of a transparent or translucent nanoemulsion.

-

Plot the results on a ternary phase diagram to identify the nanoemulsion region.

-

-

Preparation of the Optimized Nanoemulsion:

-

Accurately weigh the required amounts of propiconazole nitrate and dissolve it in the selected oil phase with gentle heating and stirring.

-

Add the predetermined S_mix (surfactant and co-surfactant) to the oil phase and mix thoroughly.

-

Slowly add the aqueous phase (distilled water) to the oil/S_mix mixture under constant stirring using a magnetic stirrer.

-

Subject the resulting coarse emulsion to high-speed homogenization or ultrasonication to obtain a uniform nanoemulsion.[15][16]

-

Propiconazole Nitrate-Loaded Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature.[20][21][22] They combine the advantages of polymeric nanoparticles and liposomes while avoiding some of their drawbacks.[21]

Causality behind Experimental Choices:

-

Lipid Selection: The choice of solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate) is crucial as it forms the core of the nanoparticle and influences drug loading and release characteristics. The lipid should have a melting point well above room temperature to ensure its solid state.[21]

-

Surfactant Selection: A surfactant (e.g., Tween 80, Poloxamer 188) is necessary to stabilize the lipid nanoparticles in the aqueous dispersion and prevent their aggregation.[23]

Experimental Workflow for SLN Formulation:

Caption: Workflow for Propiconazole Nitrate SLN Formulation.

Protocol: Preparation of Propiconazole Nitrate SLNs by Hot Homogenization

-

Preparation of Lipid and Aqueous Phases:

-

Melt the solid lipid (e.g., Compritol 888 ATO) at a temperature approximately 5-10°C above its melting point.

-

Dissolve the propiconazole nitrate in the molten lipid.

-

Separately, heat the aqueous surfactant solution (e.g., Tween 80 in distilled water) to the same temperature.

-

-

Formation of the Pre-emulsion:

-

Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

-

Homogenization:

-

Subject the hot pre-emulsion to high-shear homogenization or ultrasonication for a specified period to reduce the droplet size.[23]

-

-

Solidification:

-

Cool the resulting hot nanoemulsion to room temperature while stirring. This allows the lipid droplets to solidify and form SLNs.

-

Propiconazole Nitrate-Loaded Polymeric Nanoparticles

Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, where the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[13][24][25] They offer excellent stability and the potential for controlled and targeted drug release.[10][14]

Causality behind Experimental Choices:

-

Polymer Selection: Biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) or polylactic acid (PLA) are commonly used.[14] The choice of polymer and its molecular weight will dictate the drug release profile and degradation rate of the nanoparticles.[24]

-

Solvent and Non-Solvent System: A solvent that can dissolve both the polymer and the drug, and is miscible with a non-solvent (typically water), is required for the nanoprecipitation method. Acetone is a common choice as the solvent.

-

Stabilizer: A stabilizer (e.g., polyvinyl alcohol - PVA) is used in the aqueous phase to prevent nanoparticle aggregation during formation and storage.[25]

Experimental Workflow for Polymeric Nanoparticle Formulation:

Caption: Workflow for Propiconazole Nitrate Polymeric Nanoparticle Formulation.

Protocol: Preparation of Propiconazole Nitrate Polymeric Nanoparticles by Nanoprecipitation

-

Preparation of the Organic Phase:

-

Dissolve the polymer (e.g., PLGA) and propiconazole nitrate in a suitable organic solvent (e.g., acetone).

-

-

Nanoprecipitation:

-

Inject the organic phase into an aqueous solution containing a stabilizer (e.g., PVA) under moderate magnetic stirring.

-

The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of the polymer and the formation of nanoparticles.

-

-

Solvent Removal and Nanoparticle Recovery:

-

Remove the organic solvent by evaporation under reduced pressure.

-

Collect the nanoparticles by centrifugation, wash them with distilled water to remove the excess stabilizer and un-encapsulated drug, and then lyophilize for long-term storage.

-

Characterization and Evaluation Protocols

Thorough characterization of the prepared nanoformulations is essential to ensure their quality, stability, and performance.

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI, which indicates the width of the particle size distribution.[26][27] Zeta potential measurement, typically by Electrophoretic Light Scattering (ELS), provides information about the surface charge of the nanoparticles, which is a key indicator of their colloidal stability.[28][29][30] Nanoparticles with a high absolute zeta potential (typically > ±30 mV) are generally considered stable due to electrostatic repulsion between particles.[30]

Protocol:

-

Dilute a small aliquot of the nanoformulation with an appropriate medium (e.g., distilled water or a specific buffer).

-

Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to obtain the particle size, PDI, and zeta potential.[26]

-

Perform measurements in triplicate and report the mean and standard deviation.

Encapsulation Efficiency (EE) and Drug Loading (DL)